molecular formula C6H7N5 B073300 2-Methyladenine CAS No. 1445-08-5

2-Methyladenine

Cat. No. B073300
CAS RN: 1445-08-5
M. Wt: 149.15 g/mol
InChI Key: SMADWRYCYBUIKH-UHFFFAOYSA-N
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Description

2-Methyladenine is a derivative of adenine, one of the four nucleobases in the nucleic acid of DNA, with a methyl group added at the second position. This modification potentially alters its physical, chemical, and biological properties. Although not directly covered in the papers found, the understanding of similar compounds like 3-methyladenine provides insights into the effects of methylation on purine nucleobases.

Synthesis Analysis

The synthesis of methylated adenines involves specific reactions that introduce a methyl group into the adenine molecule. While specific methods for synthesizing 2-methyladenine were not detailed, studies on similar compounds, like 3-methyladenine, offer insights. For example, the synthesis of 3-methyladenine derivatives involves reactions that could potentially be adapted for 2-methyladenine by altering the reaction conditions or starting materials to target the desired position for methylation (Seglen & Gordon, 1982).

Molecular Structure Analysis

The molecular structure of methylated adenines, including 2-methyladenine, is characterized by the addition of a methyl group, which influences the molecule's electronic distribution and steric configuration. Electrostatic potential maps for similar compounds indicate shifts in the attractive electrophilic site, highlighting how methylation affects the molecule's reactivity and interaction potential (Orbell et al., 1982).

Chemical Reactions and Properties

Methylation impacts the chemical reactivity of adenine. For instance, 3-methyladenine demonstrates specific inhibitory effects on autophagic/lysosomal protein degradation, suggesting that methylated adenines might participate in biological pathways differently from their unmethylated counterparts. This particular aspect underscores the broader implications of methylation on the chemical behavior of nucleobases (Seglen & Gordon, 1982).

Physical Properties Analysis

The physical properties of 2-methyladenine, such as solubility, melting point, and crystalline structure, would be affected by the methyl group's addition. Although specific data for 2-methyladenine were not found, analyses of similar compounds provide valuable insights. For example, studies on the crystalline structures of methylated adenine complexes reveal how methylation influences hydrogen bonding, stacking interactions, and overall molecular geometry (Orbell et al., 1982).

Chemical Properties Analysis

The chemical properties of 2-methyladenine, including its reactivity towards other molecules and its role in biochemical processes, are significantly influenced by the methyl group. Methylation can affect the molecule's acid-base behavior, nucleophilicity, and electrophilicity. While direct studies on 2-methyladenine are limited, research on 3-methyladenine shows how methylation can specifically inhibit processes like autophagy, highlighting the potential for diverse biochemical impacts (Seglen & Gordon, 1982).

Scientific Research Applications

  • Autophagy and Protein Degradation : 3-Methyladenine is known to inhibit autophagic/lysosomal protein degradation in isolated rat hepatocytes. This suggests its specificity in targeting the autophagic/lysosomal pathway (Seglen & Gordon, 1982).

  • Metabolic Effects : Another study found that 3-Methyladenine can influence metabolism, promoting glycogen breakdown and affecting enzymes like phosphofructokinase and pyruvate kinase (Caro et al., 1988).

  • Oocyte Maturation in Starfish : 1-Methyladenine has been used to study the induction of oocyte maturation in starfish, revealing its action on the cell membrane receptors (Dorée & Guerrier, 1975).

  • DNA/RNA Damage and Repair : The role of 1-Methyladenine in oxidative demethylation to reverse DNA/RNA damage has been explored, highlighting its potential in addressing methylating agent-induced cytotoxicity (Sundheim et al., 2006).

  • Interaction with Platinum Complexes : Studies on the interaction of platinum complexes with nucleoside analogues, including 9-Methyladenine, provide insights into chemico-biological interactions relevant for cancer treatment (Roos et al., 1974).

  • Methylation in Plant Cells : The presence of 2-Methyladenine in both normal and transformed plant cells was investigated, contributing to our understanding of methylation patterns in tRNA (Kern, 1976).

  • DNA Methylation in Mammalian Embryonic Stem Cells : N6-Methyladenine has been identified as a form of DNA modification in mouse embryonic stem cells, demonstrating its role in transcriptional silencing and epigenetic regulation (Wu et al., 2016).

properties

IUPAC Name

2-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMADWRYCYBUIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162731
Record name 2-Methyladenine
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyladenine

CAS RN

1445-08-5
Record name 2-Methyladenine
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Record name 2-Methyladenine
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Record name 2-Methyladenine
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Record name 2-Methyladenine
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Record name 2-Methyl-6-aminopurine
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Synthesis routes and methods

Procedure details

To a suspension of 114 mg (2.85 mmol) of 60% sodium hydride (previously washed with hexane) in 18 ml of anhydrous dimethylformamide 386 mg (2.85 mmol) of adenine was added, and the mixture was stirred for 20 minutes at room temperature. Then, 1.18 g (2.38 mmol) of (Z)-[1,2-bis(benzoyloxymethyl)] cyclopropylmethyl p-toluenesulfonate obtained in Example 1 in 6 ml of anhydrous dimethylformamide was added and the mixture was stirred for 3 hours at 60° C. The solvent was distilled off, and dichloromethane and a saturated aqueous solution of sodium bicarbonate was added to the residue. The organic layer was separated, dried over anhydrous sodium sulfate and concentrated to dryness in vacuo. The resulting residue was subjected to silica gel chromatography (4-10% methanol/dichloromethane) to get 844 mg (1.84 mmol, 77%) of (±)9-[1'α, 2'β-bis-(benzoyloxy methyl) cyclopropan-1'β-yl] methyladenine and 52.8 mg (0.115 mmol), 5 %) of (±)7-[1'α2'β-bis-(benzoyloxymethyl) cyclopropan-1'β-yl] methyladenine.
Quantity
114 mg
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-[1,2-bis(benzoyloxymethyl)] cyclopropylmethyl p-toluenesulfonate
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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